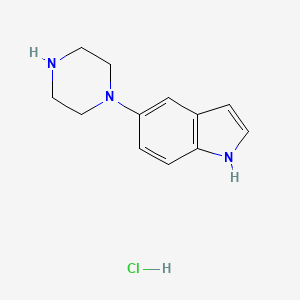

5-Piperazin-1-yl-1h-indole hydrochloride

Description

Significance of Indole (B1671886) as a Privileged Pharmacophore in Drug Discovery

The indole nucleus, a bicyclic aromatic heterocycle, is considered a "privileged" scaffold in medicinal chemistry. This designation stems from its recurring presence in a multitude of natural products and synthetic molecules that exhibit a wide array of potent biological activities. The indole ring system is a versatile building block that can engage in various interactions with biological targets, including hydrogen bonding, hydrophobic interactions, and π-stacking.

The prevalence of the indole motif in biologically active compounds is remarkable. It forms the core of the essential amino acid tryptophan, which is a precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin. This natural precedent has inspired the development of numerous synthetic indole-containing drugs.

Table 1: Examples of Indole-Containing Drugs and their Therapeutic Applications

| Drug Name | Therapeutic Application |

| Indomethacin | Anti-inflammatory |

| Sumatriptan | Anti-migraine |

| Ondansetron | Anti-emetic |

| Vilazodone | Anti-depressant |

The therapeutic versatility of the indole scaffold is extensive, with derivatives showing promise as antibacterial, anticancer, and neuroprotective agents. For instance, certain indole-piperazine derivatives have been investigated for their potential as selective histone deacetylase 6 (HDAC6) inhibitors, which have shown neuroprotective and neurite outgrowth-promoting activities. mdpi.com The ability of the indole nucleus to be readily functionalized at various positions allows for the fine-tuning of its pharmacological properties, making it an enduringly attractive starting point for the design of new drug candidates.

Role of Piperazine (B1678402) Moieties in Pharmaceutical Chemistry

Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions. This simple scaffold is a cornerstone in modern drug discovery and is a common feature in a large number of marketed drugs. The utility of the piperazine moiety is multifaceted, contributing significantly to the pharmacokinetic and pharmacodynamic properties of a molecule.

One of the primary roles of the piperazine ring is to improve the physicochemical properties of a drug candidate, such as its aqueous solubility and membrane permeability. The basic nature of the nitrogen atoms allows for salt formation, which can enhance the bioavailability of a compound. Furthermore, the piperazine ring can serve as a versatile linker or scaffold, allowing for the introduction of various substituents at its nitrogen atoms to optimize binding to a biological target.

The piperazine moiety is a key component in drugs targeting the central nervous system (CNS), often facilitating interactions with neurotransmitter receptors. researchgate.net A wide range of pharmacological activities have been attributed to piperazine-containing compounds, including antipsychotic, antidepressant, anxiolytic, and antihistaminic effects.

Table 2: Therapeutic Areas with Prominent Piperazine-Containing Drugs

| Therapeutic Area | Example Drug(s) |

| Antipsychotics | Clozapine, Olanzapine |

| Antidepressants | Vortioxetine, Trazodone |

| Anxiolytics | Buspirone |

| Antihistamines | Cetirizine, Meclizine |

| Anticancer | Imatinib |

The structural flexibility of the piperazine ring, combined with its favorable physicochemical properties, ensures its continued importance as a building block in the design of new therapeutic agents.

Overview of 5-Piperazin-1-yl-1H-indole Hydrochloride within the Indole-Piperazine Chemical Space

The compound 5-Piperazin-1-yl-1H-indole hydrochloride represents a specific scaffold within the broader chemical space of indole-piperazine conjugates. This molecule features a piperazine ring directly attached to the 5-position of the indole nucleus. The hydrochloride salt form is typically employed to enhance the compound's stability and solubility.

While specific, in-depth research focused exclusively on 5-Piperazin-1-yl-1H-indole hydrochloride is not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active molecules. The 5-position of the indole ring is a common site for substitution in the development of ligands for serotonin receptors, given its structural analogy to the 5-hydroxyl group of serotonin. ontosight.ai

The combination of the indole scaffold at the 5-position with a piperazine ring creates a molecule with the potential to interact with a range of biological targets. Derivatives of 5-(piperazin-1-yl)-1H-indole have been explored in the context of developing novel therapeutic agents. For example, more complex molecules incorporating this core structure have been investigated for their potential as antibacterial agents and as inhibitors of xanthine (B1682287) oxidase for the treatment of gout.

The synthesis of such compounds generally involves the coupling of a protected piperazine with a functionalized indole precursor. The versatility of the piperazine nitrogen allows for further derivatization, enabling the exploration of structure-activity relationships and the optimization of pharmacological properties.

In essence, 5-Piperazin-1-yl-1H-indole hydrochloride can be considered a valuable chemical intermediate and a foundational scaffold for the development of more complex drug candidates. Its structure embodies the strategic fusion of two pharmacologically significant moieties, positioning it as a point of interest for further investigation within the expansive and therapeutically rich field of indole-piperazine chemistry.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-piperazin-1-yl-1H-indole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.ClH/c1-2-12-10(3-4-14-12)9-11(1)15-7-5-13-6-8-15;/h1-4,9,13-14H,5-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQRENXNKGPGQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC3=C(C=C2)NC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of Indole Piperazine Compounds

Influence of Indole (B1671886) Ring Substitution on Biological Activity

The indole nucleus is a key pharmacophore in this class of compounds, and substitutions on this bicyclic system have been shown to significantly modulate their biological activity. The position and electronic nature of these substituents are critical determinants of receptor affinity and selectivity.

The location of substituents on the indole ring plays a pivotal role in the interaction of these compounds with their biological targets. For instance, in a series of hybrid aminotetralin arylpiperazine molecules, the point of attachment of the piperazine (B1678402) moiety to the indole ring was found to influence binding affinity for dopamine (B1211576) D2 and D3 receptors. A compound where the piperazine was directly attached to the 5-position of the indole demonstrated high affinity for both D2 (Ki = 30 nM) and D3 (Ki = 2 nM) receptors. nih.gov

In another study focusing on 5-HT6 receptor ligands, substitution at the C-5 position of the indole ring with either a methoxy (B1213986) or a fluorine group was found to be detrimental to receptor affinity when compared to unsubstituted counterparts. mdpi.com This suggests that for certain targets, an unsubstituted 5-position on the indole ring is preferred for optimal binding.

The table below summarizes the effect of substituent position on the indole ring on biological activity from selected studies.

| Compound/Series | Target Receptor(s) | Substitution Position | Observation |

| Hybrid aminotetralin arylpiperazine | Dopamine D2/D3 | 5-position (direct attachment of piperazine) | High affinity for both D2 and D3 receptors. nih.gov |

| N-Arylsulfonylindoles | 5-HT6 | 5-position (methoxy or fluorine) | Detrimental to receptor affinity compared to unsubstituted analogs. mdpi.com |

| Bis-indole derivatives | HIV-1 gp41 | 5- and 6-positions (linkage points) | 6-6' linkage provided the most potent antiviral activity. nih.gov |

The electronic properties of substituents on the indole ring are a critical factor in determining the biological activity of indole-piperazine compounds. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the electron density of the indole ring system, thereby influencing its interaction with the target protein.

In the context of 5-HT6 receptor ligands, it has been suggested that the presence of electron-attracting groups on the indole scaffold would be beneficial for biological activity. mdpi.com This is supported by molecular modeling studies which indicated that EWGs could enhance interactions with key residues in the receptor binding site. For example, EWGs such as -F were found to decrease the binding energy of T-shaped aromatic interactions with phenylalanine residues in the receptor. mdpi.com

Conversely, in a different study on dopamine D3 receptor ligands, sulfonamides containing electron-donating groups exhibited the highest affinity for the D3 receptor. nih.gov This highlights that the nature of the optimal substituent (EWG vs. EDG) is highly dependent on the specific biological target and the nature of the binding pocket.

The following table provides examples of the influence of electron-withdrawing and electron-donating groups on the biological activity of indole-piperazine derivatives.

| Compound Series | Target Receptor | Substituent Type | Effect on Activity |

| N-Arylsulfonylindoles | 5-HT6 | Electron-withdrawing groups (e.g., -F) | Predicted to be beneficial for biological activity. mdpi.com |

| Hybrid aminotetralin arylpiperazine derivatives | Dopamine D3 | Electron-donating groups on a sulfonamide moiety | Exhibited the highest receptor affinity. nih.gov |

Role of the Piperazine Moiety in Molecular Recognition

Substituents on the distal nitrogen of the piperazine ring (N-4) have a profound impact on the biological activity of indole-piperazine compounds. The nature of this substituent can influence receptor affinity, selectivity, and functional activity.

SAR studies have shown that N-substitution on the piperazine ring can accommodate a variety of substituted indole rings while maintaining high affinity and selectivity for targets like the dopamine D3 receptor. nih.gov In some cases, leaving the piperazine ring unsubstituted has been found to be beneficial for activity against certain cancer cell lines. nih.gov

The electronic and steric properties of the substituent are critical. For instance, in a series of antimycobacterial agents, a 4'-chloro substitution on a phenylpiperazine moiety was found to be favorable, which was attributed to its lipophilicity and electron-withdrawing effect. mdpi.com

The table below illustrates the effect of various substituents on the piperazine nitrogen on biological activity.

| Compound Series | Target/Activity | N-Piperazine Substituent | Observation |

| Hybrid aminotetralin arylpiperazine | Dopamine D3 Receptor | Various substituted indole rings | Can be accommodated while maintaining high affinity and selectivity. nih.gov |

| N1-(flavon-7-yl)amidrazones | Anti-K562 cancer cell activity | Unsubstituted | Better for activity against K562 cells. nih.gov |

| Phenylpiperazine-based antimycobacterials | Antimycobacterial activity | 4'-Chloro | Favorable for activity. mdpi.com |

The choice between a piperazine and a piperidine (B6355638) ring can significantly alter the pharmacological properties of a molecule. While both are six-membered nitrogen-containing heterocycles, the presence of the second nitrogen atom in piperazine imparts distinct physicochemical properties. mdpi.com

In a study of histamine (B1213489) H3 and sigma-1 receptor antagonists, replacing a piperazine ring with a piperidine moiety led to a dramatic increase in affinity for the sigma-1 receptor, while the high affinity for the H3 receptor was maintained. acs.org This suggests that the piperidine moiety may be a critical structural element for dual activity at these two receptors.

Conversely, in another study, it was noted that for a series of celastrol (B190767) derivatives, the activity was better with a piperazine moiety compared to aniline (B41778), piperidine, or morpholine. This was attributed to the favorable hydrogen bond accepting properties of the nitrogen and oxygen atoms in piperazine and morpholine. nih.gov

The following table compares the pharmacological effects of piperidine and piperazine analogs in different contexts.

| Compound Series | Target(s) | Moiety | Observation |

| Histamine H3/Sigma-1 receptor antagonists | Sigma-1 Receptor | Piperidine | Replacement of piperazine with piperidine significantly increased sigma-1 receptor affinity. acs.org |

| Celastrol derivatives | General biological activity | Piperazine | Showed better activity compared to piperidine analogs. nih.gov |

Linker Region Contributions to Biological Activity and Selectivity

Studies on a series of sigma-1 receptor ligands demonstrated that elongation of an alkyl linker generally improved selectivity for sigma-1 receptors. nih.gov The length and composition of the linker are critical for the formation of a productive ternary complex in the case of PROTACs (Proteolysis Targeting Chimeras), where a piperazine-containing linker can also enhance solubility. nih.gov

The rigidity of the linker is another important factor. The inclusion of a piperazine moiety in a linker can increase its rigidity, which may lead to improved activity. nih.gov For instance, a more rigid 1-(piperidin-4-ylmethyl)piperazine (B15323706) linker has been used in the design of PROTACs to fine-tune solubility and conformational rigidity. acs.org Furthermore, the type of chemical bond in the linker, such as an amide versus a methylene (B1212753) unit, can also impact binding affinity. In one study, an amide linker connected to the 2-position of the indole ring resulted in a compound with high affinity and selectivity for the D3 receptor. nih.gov

The table below summarizes the contributions of the linker region to biological activity.

| Compound Series | Target/Activity | Linker Characteristic | Effect |

| Sigma-1 receptor ligands | Sigma-1 Receptor Selectivity | Elongation of alkyl linker | Improved selectivity. nih.gov |

| PROTACs | General Activity/Solubility | Piperazine-containing linker | Increased rigidity and can enhance solubility. nih.govrsc.org |

| Hybrid aminotetralin arylpiperazine | Dopamine D3 Receptor Affinity/Selectivity | Amide linker at indole 2-position | High affinity and selectivity. nih.gov |

Physicochemical Property Modulation through Structural Modifications

The therapeutic success of a CNS-active compound is not solely dependent on its pharmacological potency but also on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.

For a drug to be orally active, it must possess adequate aqueous solubility to dissolve in the gastrointestinal fluids and sufficient permeability to be absorbed into the bloodstream. The piperazine group itself is often incorporated into drug candidates to enhance water solubility. utmb.edu

Structural modifications to the 5-piperazin-1-yl-1H-indole scaffold can be strategically employed to fine-tune these properties. For example, the introduction of polar groups can improve solubility, while optimizing lipophilicity is key to enhancing bioavailability.

| Structural Modification | Effect on Solubility | Effect on Bioavailability |

| Introduction of Polar Groups (e.g., -OH, -NH2) | Generally increases aqueous solubility. | May decrease membrane permeability if excessively polar. |

| Introduction of Lipophilic Groups (e.g., -CH3, -Cl) | Generally decreases aqueous solubility. | Can enhance membrane permeability and absorption, but excessive lipophilicity can lead to poor solubility and metabolic instability. |

| Formation of Hydrochloride Salt | Significantly increases aqueous solubility by creating an ionized form of the basic piperazine nitrogen. | Can improve dissolution rate and subsequent absorption. |

This table outlines the general effects of structural modifications on the solubility and bioavailability of 5-Piperazin-1-yl-1H-indole hydrochloride analogs.

For compounds targeting the CNS, the ability to cross the blood-brain barrier (BBB) is paramount. The BBB is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the CNS.

Strategies to enhance BBB penetration of indole-piperazine analogs often involve a delicate balance of lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors. Lipophilicity is a key factor, as more lipid-soluble molecules can more readily diffuse across the lipid-rich endothelial membranes of the BBB. However, excessive lipophilicity can lead to non-specific binding to plasma proteins and increased metabolic clearance.

Several approaches can be employed to enhance BBB penetration:

Lipidization: Increasing the lipophilic character of the molecule.

Prodrugs: Modifying the drug to a more lipophilic form that is converted to the active compound in the brain.

Inhibition of Efflux Pumps: Designing molecules that are not substrates for efflux transporters like P-glycoprotein, which actively pump drugs out of the brain. nih.gov

Rational Design Principles for Novel 5-Piperazin-1-yl-1H-indole Hydrochloride Analogs

The development of novel analogs of 5-piperazin-1-yl-1H-indole hydrochloride with improved therapeutic profiles relies on rational design principles. This approach integrates SAR data, computational modeling, and an understanding of the target receptor's structure. researchgate.netnih.govnih.gov

A key strategy involves the hybridization of pharmacophores. For instance, combining the 5-piperazin-1-yl-1H-indole scaffold, known to interact with serotonin (B10506) receptors, with other chemical moieties that confer selectivity for a specific receptor subtype can lead to the development of highly targeted therapies. nih.gov

Molecular docking and dynamic simulations are powerful tools in this process. nih.govnih.gov They allow for the visualization of how a designed molecule might bind to its target receptor, providing insights into key interactions that can be optimized to enhance affinity and efficacy. For example, docking studies of indolealkylpiperazine derivatives with the 5-HT1A receptor have revealed that the indole headgroup inserts into a pocket formed by several transmembrane helices, with the NH group of the indole forming a crucial hydrogen bond. nih.gov The protonated nitrogen of the piperazine ring is also often involved in a salt bridge with an acidic residue in the receptor. nih.gov

The rational design process for novel 5-piperazin-1-yl-1H-indole hydrochloride analogs typically follows these steps:

Target Identification and Validation: Identifying a specific biological target (e.g., a serotonin receptor subtype) implicated in a particular CNS disorder.

Lead Identification: Using the 5-piperazin-1-yl-1H-indole scaffold as a starting point.

Structure-Based or Ligand-Based Design: Employing computational tools and SAR data to design new analogs with desired properties.

Chemical Synthesis: Synthesizing the designed compounds.

In Vitro and In Vivo Evaluation: Testing the synthesized compounds for their pharmacological activity, physicochemical properties, and ADME profile.

This iterative process of design, synthesis, and testing allows for the systematic optimization of the lead compound, ultimately leading to the discovery of novel drug candidates with superior therapeutic potential.

Molecular Pharmacology and Mechanism of Action Research

Investigation of Specific Molecular Targets and Binding Affinities

The 5-piperazin-1-yl-1H-indole structure is a key pharmacophore found in numerous ligands designed to interact with G-protein-coupled receptors (GPCRs), particularly within the serotonin (B10506) and dopamine (B1211576) receptor families. nih.govmdpi.com Research into derivatives containing this scaffold aims to understand the structural requirements for affinity and selectivity at these central nervous system targets. nih.gov The inherent properties of the indole (B1671886) nucleus and the piperazine (B1678402) ring allow for specific interactions within the receptor binding pockets, making this a versatile foundation for developing targeted neurological agents. mdpi.comnih.gov

Serotonin Receptor Modulation

The indole and piperazine moieties are integral to many compounds that modulate serotonergic systems. nih.gov Their structural features facilitate key interactions with various serotonin (5-HT) receptor subtypes.

5-HT6 Receptor Antagonism

The 4-(Piperazin-1-yl)-1H-indole framework is a recognized structural motif in the development of 5-HT6 receptor antagonists. nih.gov The mechanism of binding for these ligands involves crucial molecular interactions within the receptor. A primary interaction is the formation of a charge-reinforced hydrogen bond between the protonated nitrogen atom of the piperazine ring and the carboxyl group of a conserved aspartate residue (Asp3.32) present in monoaminergic receptors. nih.gov Additionally, the indole moiety contributes to binding through aromatic (CH-π) interactions with hydrophobic amino acid residues in the binding site. nih.gov

Studies on related N-arylsulfonylindole derivatives have shown that substitutions at the C-5 position of the indole ring can be detrimental to binding affinity at the 5-HT6 receptor when compared to unsubstituted analogues. mdpi.com This suggests that the specific substitution pattern on the indole core is a critical determinant of ligand potency.

General Serotonin Receptor Modulators

The long-chain arylpiperazine structure is considered a versatile chemical model that has led to the identification of numerous compounds with activity at various serotonin receptors, including 5-HT1A and 5-HT2A. nih.govmdpi.com The ability to modify the aryl group, the linker chain, and the terminal fragment allows for the fine-tuning of the pharmacological profile, although this often results in multi-target receptor activity. nih.govmdpi.com

Dopamine Receptor Agonism/Antagonism

The piperazine-indole scaffold is also a key element in ligands targeting dopamine receptors, particularly the D2-like family (D2, D3, D4).

D2/D3 Dopamine Receptor Interactions

Research into heterocyclic substituted piperazine derivatives has demonstrated significant affinity for D2 and D3 dopamine receptors. nih.gov A compound in which the piperazine moiety is directly attached to the 5-position of the indole ring showed high affinity for both D2 and D3 receptors, with a notable preference for the D3 subtype. nih.gov This specific analogue demonstrated a Ki (inhibition constant) of 30 nM at the D2 receptor and 2 nM at the D3 receptor. nih.gov

| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D3 vs D2 Selectivity |

| 5-(Piperazin-1-yl)-1H-indole analogue | 30 | 2 | 15-fold |

This data is for a closely related analogue where the piperazine moiety is directly attached to the 5-position of the indole core, as described in scientific literature. nih.gov

The binding mechanism for these types of ligands at the D2 receptor involves a crucial electrostatic interaction. Docking simulations show that the protonated piperazine nitrogen atom establishes a favorable coulombic interaction, or salt bridge, with the highly conserved Asp114 residue in the third transmembrane helix of the receptor. mdpi.comnih.gov The indole moiety typically situates itself within a deep hydrophobic sub-pocket of the orthosteric binding site. nih.gov The position of attachment to the indole moiety has been shown to influence the binding affinity profiles for both D2 and D3 receptors. nih.gov In many series of related compounds, a preference for the D3 receptor over the D2 receptor is observed. nih.govmdpi.com

Kinase Inhibition

Cellular Pathway Modulation

Compounds containing the piperazine moiety have been shown to modulate key signal transduction pathways. For instance, the neuropharmacological activity of a novel piperazine derivative was found to be mediated by both the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor. nih.gov This indicates that such compounds can interfere with major neurotransmitter signaling pathways in the central nervous system. nih.gov Furthermore, the interaction of some derivatives with 5-HT6 receptors points to their role in modulating serotonergic signaling, which is crucial for cognitive processes. nih.govmdpi.com The inhibition of epigenetic enzymes like histone methyltransferases by a piperazine-containing scaffold also represents a significant interference with cellular signaling, as histone methylation is vital for regulating gene expression and cellular processes like cell-cycle regulation and differentiation. wellcomeopenresearch.org

The modulation of cellular pathways by indole-piperazine derivatives extends to the regulation of gene expression. Phenylsulfonylpiperazine derivatives have been observed to affect the expression of genes involved in the epithelial-mesenchymal transition, a key process in cancer cell migration. mdpi.com Specifically, one compound was found to upregulate E-Cadherin (CDH1) transcripts. mdpi.com

Furthermore, the targeting of histone methyltransferases by piperazine-containing compounds has direct implications for gene expression. wellcomeopenresearch.org Histone methylation is a critical epigenetic mark that controls the accessibility of DNA to transcription factors, thereby regulating which genes are turned on or off. wellcomeopenresearch.org Alterations in this process are involved in a wide range of diseases, highlighting the therapeutic potential of modulating these pathways. wellcomeopenresearch.org

Intracellular Effects and Cellular Responses

The indole-piperazine scaffold is a common feature in compounds designed to inhibit cancer cell growth and proliferation. Numerous studies have demonstrated the cytotoxic and anti-proliferative effects of such derivatives across various cancer cell lines.

For example, a series of novel piperazine-linked quinolinequinones were evaluated for their effects on cancer cell proliferation. nih.gov One of the most potent compounds, QQ1, inhibited the proliferation of ACHN renal cancer cells with an IC50 value of 1.55 μM by inducing cell cycle arrest. nih.gov In another study, a piperazine-derived indole-2-carboxamide, HJZ-12, exhibited significant inhibition of cell viability in the BPH-1 benign prostatic hyperplasia cell line, with IC50 values of 23.96 μM and 14.76 μM after 24 and 48 hours, respectively. nih.gov This compound was found to induce apoptosis independently of its α1-adrenoceptor antagonist activity. nih.gov

Similarly, a phenylsulfonylpiperazine derivative, compound 3, was identified as a promising agent against luminal breast cancer, showing an IC50 of 4.48 μM in MCF7 cells and demonstrating significant anti-proliferative and anti-migratory activities. mdpi.com A separate study on new indole-based entities found that compound 4e exhibited high cytotoxicity against MCF-7, A549, and HCT cell lines, with an average IC50 of 2 µM, and was shown to induce apoptosis. mdpi.com

The table below summarizes the anti-proliferative activity of various indole and/or piperazine derivatives in different cell lines.

| Compound Class | Specific Compound | Cell Line | Effect | IC50 Value | Source |

|---|---|---|---|---|---|

| Piperazine-linked Quinolinequinone | QQ1 | ACHN (Renal Cancer) | Inhibition of proliferation, cell cycle arrest | 1.55 µM | nih.gov |

| Indole-2-Carboxamide | HJZ-12 | BPH-1 (Benign Prostatic Hyperplasia) | Inhibition of cell viability, apoptosis induction | 14.76 ± 2.35 µM (48h) | nih.gov |

| Phenylsulfonylpiperazine | Compound 3 | MCF7 (Breast Cancer) | Inhibition of cell viability, anti-proliferative | 4.48 µM | mdpi.com |

| Indole-based Hydrazine Derivative | Compound 4e | MCF-7, A549, HCT (Breast, Lung, Colon Cancer) | Cytotoxicity, apoptosis induction | ~2 µM (average) | mdpi.com |

| Amino aryl piperazine | Derivatives 2a, 2b, 2g, 2h | HEK293 (non-cancerous) | Moderate cytotoxicity | CC50 < 50 µM | nih.gov |

Induction of Apoptosis and Oncosis

Research into compounds structurally related to 5-Piperazin-1-yl-1h-indole suggests that the piperazine and indole moieties are pivotal in mediating programmed cell death, encompassing both apoptosis and oncosis. While direct studies on the hydrochloride salt are limited, the broader class of piperazine-containing molecules has demonstrated significant effects on cell viability through these pathways.

Apoptosis, or Type I programmed cell death, is a highly regulated process characterized by cellular shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies. In contrast, oncosis, or Type II programmed cell death, is characterized by cellular swelling, organelle disruption, and increased membrane permeability, often leading to secondary necrosis.

Studies on various piperazine derivatives have shown their capability to induce apoptosis in different cell lines. For instance, certain piperazine designer drugs have been observed to cause cell death that initiates with characteristics of apoptosis and progresses to secondary necrosis, a process that shares features with oncosis. nih.gov This dual mechanism suggests a complex interplay of cellular signals initiated by these compounds.

Furthermore, specific indole-piperazine derivatives have been identified as potent inducers of apoptosis. One such derivative, 1-Benzyl-N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-1H-indole-2-carboxamide, has been shown to induce apoptosis in benign prostatic hyperplasia cells, independent of its alpha-1 adrenoceptor blocking activity. nih.govnih.gov This indicates a direct pro-apoptotic effect of the indole-piperazine scaffold. The induction of apoptosis by these compounds is often caspase-dependent, involving the activation of key executioner caspases which are central to the apoptotic cascade. e-century.usresearchgate.net

The table below summarizes findings on apoptosis and oncosis induction by related compounds.

| Compound Class | Cell Line | Observed Effects | Mechanism |

| Piperazine Derivatives | Cardiomyoblast H9c2 | Induction of early apoptosis and secondary necrosis | Not specified |

| Indole-Piperazine Derivatives | Benign Prostatic Hyperplasia (BPH-1) | Induction of apoptosis | Caspase activation |

| Novel Piperazine Derivative (C505) | Leukemia (K562) | Induction of caspase-dependent apoptosis | Inhibition of multiple cancer signaling pathways |

Modulation of Mitochondrial Membrane Potential

The mitochondrion plays a central role in the regulation of cell death pathways, and its membrane potential (ΔΨm) is a critical indicator of mitochondrial health and function. A decrease in ΔΨm is a key event in the intrinsic pathway of apoptosis.

Investigations into piperazine-containing compounds have revealed their potential to modulate mitochondrial membrane potential. For example, a study on piperazine designer drugs demonstrated that these compounds can cause a significant decrease in intracellular ATP levels, an increase in intracellular calcium, and a reduction in mitochondrial membrane potential. nih.gov This disruption of mitochondrial function is closely linked to the induction of apoptosis.

Another study focusing on a phenothiazine (B1677639) molecule conjugated with a mitochondria-targeting cationic group also reported a significant reduction in the membrane potential of isolated rat liver mitochondria. mdpi.com This suggests that the presence of certain structural motifs can direct these compounds to the mitochondria and disrupt their function.

Furthermore, research on piperine (B192125), a compound containing a piperidine (B6355638) ring which is structurally related to piperazine, has shown that its pro-apoptotic effects are associated with a dose-dependent decrease in mitochondrial membrane potential. researchgate.net This depolarization of the mitochondrial membrane is a critical step that leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm, thereby activating the caspase cascade.

The following table outlines the effects of related compounds on mitochondrial membrane potential.

| Compound/Compound Class | System | Effect on Mitochondrial Membrane Potential (ΔΨm) |

| Piperazine Designer Drugs | Cardiomyoblast H9c2 cells | Decrease |

| Phenothiazine-Cationic Conjugate | Isolated rat liver mitochondria | Decrease |

| Piperine | Gastric cancer cells | Decrease |

Neurite Outgrowth Promoting Activities

The promotion of neurite outgrowth is a crucial aspect of neuronal development and regeneration, and compounds that can enhance this process are of significant interest in neuroscience research. The indole and piperazine scaffolds have been featured in molecules designed to modulate neuronal morphology.

A study on novel indole-piperazine derivatives with a hydroxamic acid moiety found that these compounds, designed as selective histone deacetylase 6 (HDAC6) inhibitors, induced neurite outgrowth in PC12 cells. nih.gov This effect was observed without producing toxic effects, indicating a favorable therapeutic window. The promotion of neurite outgrowth by these compounds is linked to their ability to increase the acetylation of α-tubulin, a key component of the cytoskeleton involved in neurite extension. nih.gov

Furthermore, a chemical genetic screen identified a class of antipsychotics, the piperazine phenothiazines, as promoters of neurite growth in cultured CNS neurons, particularly on inhibitory substrates like myelin proteins and chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs). nih.gov This suggests that the piperazine moiety can contribute to overcoming the inhibitory environment often found after nerve injury.

The table below summarizes the neurite outgrowth promoting activities of related compounds.

| Compound Class | Cell/Neuron Type | Key Findings |

| Indole-piperazine derivatives (HDAC6 inhibitors) | PC12 cells | Induced neurite outgrowth; increased α-tubulin acetylation |

| Piperazine phenothiazines | Cultured CNS neurons | Promoted neurite growth on inhibitory substrates |

Impact on Oxidative Stress Markers

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is implicated in a wide range of pathologies. The indole nucleus is known for its antioxidant properties, while the piperazine ring can be found in compounds with varying effects on oxidative balance.

The impact of indole-piperazine compounds on oxidative stress markers appears to be context-dependent and influenced by the specific substitutions on the core structure. For instance, a study on certain piperazine designer drugs found no significant change in oxidative stress markers, although a decrease in the total glutathione (B108866) (GSH) content was noted for one of the tested compounds, suggesting a potential impact on the cellular antioxidant capacity. nih.gov

In contrast, other research has highlighted the protective effects of indole-piperazine derivatives against oxidative damage. A novel indole-piperazine derivative demonstrated significant neuroprotective activity in PC12 cells against hydrogen peroxide (H₂O₂)-induced oxidative damage. nih.gov This protective effect underscores the potential for this class of compounds to mitigate the detrimental effects of oxidative stress in neuronal cells.

Furthermore, studies on piperine have shown that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress. mdpi.com This dual role, where a compound can act as a pro-oxidant in cancer cells while potentially having antioxidant or protective effects in other contexts, is a known phenomenon for many bioactive molecules.

The table below provides an overview of the reported impacts of related compounds on oxidative stress markers.

| Compound Class | System | Impact on Oxidative Stress Markers |

| Piperazine Designer Drugs | Cardiomyoblast H9c2 cells | No significant change in markers; decrease in total GSH for one compound |

| Indole-Piperazine Derivative | PC12 cells | Neuroprotective against H₂O₂-induced oxidative damage |

| Piperine | Colorectal cancer cells | Induction of apoptosis via multiple oxidative stress mechanisms |

Preclinical Pharmacological Evaluation

In Vitro Pharmacological Studies

In vitro studies provide the initial assessment of a compound's biological activity in a controlled, non-living system. For the indole-piperazine class of compounds, these evaluations have spanned receptor binding assays, enzyme inhibition, and various cell-based functional assays.

Compounds featuring the 5-(piperazin-1-yl)-1H-indole scaffold have demonstrated significant affinity for dopamine (B1211576) receptors. A study investigating heterocyclic analogues found that a compound where the piperazine (B1678402) moiety is directly attached to the 5-position of the indole (B1671886) ring demonstrated high affinity for both dopamine D2 and D3 receptors. nih.gov The inhibition constants (Ki) were determined using [3H]spiperone binding assays with HEK-293 cells engineered to express either D2 or D3 receptors. nih.gov

The affinity for serotonin (B10506) receptors, particularly the 5-HT1A subtype, is another characteristic of arylpiperazine derivatives. mdpi.combg.ac.rs While specific Ki values for the exact title compound are not detailed in the provided literature, the broader class of N-substituted arylpiperazines consistently shows high affinity for this receptor, often in the low nanomolar range. mdpi.com

Table 1: Receptor Binding Affinity for a 5-(Piperazin-1-yl)-1H-indole Analog

| Compound | Receptor | Binding Affinity (Ki) | Cell Line |

|---|---|---|---|

| Compound 22 (5-(piperazin-1-yl)-1H-indole derivative) | Dopamine D2 | 30 nM | HEK-293 |

The indole-piperazine structure is a key component in a variety of enzyme inhibitors, notably targeting histone deacetylases (HDACs) and cholinesterases.

Derivatives have been synthesized and identified as potent inhibitors of HDACs, which are significant targets in cancer therapy. One study detailed indole-piperazine hybrids with submicromolar inhibitory activity against HDAC1. jst.go.jp Specifically, compound 6a , an indole-based derivative, showed an IC50 value of 205 nM for HDAC1 and exhibited preferential affinity for class I HDACs (HDAC1-3). jst.go.jp Another investigation into indole-piperazine derivatives with a hydroxamic acid moiety identified a potent HDAC6 inhibitor (9c ) with an IC50 of 13.6 nM. nih.gov

Additionally, related structures have been evaluated for their ability to inhibit cholinesterases. A study on N-benzyl substituted piperidine (B6355638) amides of 1H-indole-5-carboxylic acid found that one of the compounds was a weak, non-selective inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net

Table 2: Enzymatic Inhibition by Indole-Piperazine Analogs

| Compound | Target Enzyme | IC50 Value |

|---|---|---|

| Compound 6a | HDAC1 | 205 nM |

Cell-based assays are critical for understanding the functional consequences of a compound's interaction with its molecular target within a biological context.

A variety of cell lines have been utilized to test the efficacy of indole-piperazine derivatives. For neuroprotection and neurite outgrowth studies, the rat pheochromocytoma cell line, PC12, is commonly used due to its neuronal-like characteristics. nih.govresearchgate.net For assessing anticancer properties, human cancer cell lines such as the colorectal carcinoma line HCT116 and the leukemia cell line K562 have been employed. jst.go.jp In studies focused on oxidative damage, the human neuroblastoma cell line SH-SY5Y is a frequent choice. nih.gov

The antiproliferative effects of indole-piperazine compounds have been quantified, particularly those designed as HDAC inhibitors. The indole-piperazine hybrid 6a demonstrated potent antiproliferative activity against the HCT116 and K562 solid tumor cell lines. jst.go.jp The IC50 values from these growth inhibition assays provide a measure of the compound's potency in halting cancer cell proliferation.

Table 3: Antiproliferative Activity of Indole-Piperazine Analog (Compound 6a)

| Cell Line | IC50 Value |

|---|---|

| HCT116 | Data not specified |

(Note: While potent activity was reported, specific IC50 values were not provided in the source material.)

Beyond cytotoxicity, specific functional effects of indole-piperazine derivatives have been explored.

Neurite Outgrowth: Certain novel indole-piperazine derivatives have been shown to induce neurite outgrowth in PC12 cells. This effect is significant for potential therapeutic applications in neurodegenerative diseases. One compound, 9c , was noted to be more effective than the well-known HDAC6 inhibitor Tubastatin A in promoting neurite extension. nih.govresearchgate.net

Oxidative Damage Protection: The neuroprotective capabilities of this class of compounds have been tested against oxidative stress. The same compound, 9c , demonstrated significant neuroprotective activity in PC12 cells against oxidative damage induced by hydrogen peroxide (H2O2). nih.govresearchgate.net Similarly, a study on related piperazine-dione derivatives showed they could effectively protect SH-SY5Y cells from H2O2-induced oxidative injury. nih.gov This protective effect is often linked to the activation of antioxidant pathways within the cell. nih.gov

Antioxidant Activity Assessment

The antioxidant potential of indole and piperazine derivatives has been a subject of scientific investigation due to the role of oxidative stress in various pathologies. eurekaselect.com Research into compounds structurally related to 5-Piperazin-1-yl-1h-indole hydrochloride indicates that the indole nucleus may contribute to neuroprotection against oxidative stress. eurekaselect.com

A study on a series of indole derivatives containing 4-substituted piperazine moieties revealed significant antioxidant effects. eurekaselect.com Several compounds in this series demonstrated strong inhibitory effects on superoxide (B77818) radical formation, with some showing higher efficacy than the standard antioxidant, vitamin E. eurekaselect.com For instance, one derivative exhibited an 88% inhibition of superoxide radical formation, compared to 62% for vitamin E. eurekaselect.com Another compound, 5-methoxy-1-methyl-2-{[4-(2-hydroxyphenyl)piperazin-1-yl]methyl}-1H-indole (KAD22), was specifically designed as a potential antioxidant and was found to be a potent one, though it did not show the expected dopamine D2 receptor affinity. benthamdirect.com

The antioxidant activity of these related compounds is often evaluated through various in vitro assays, including scavenging of 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical cations, and ferric reducing antioxidant power (FRAP) assays. nih.govnih.gov While some piperazine derivatives have shown notable activity in these assays, the efficacy can be highly dependent on the specific chemical substitutions. nih.govnih.gov For example, in one study, a piperazine derivative with a 4-hydroxyphenyl substitution demonstrated the highest antioxidant activity among the tested compounds in DPPH, ABTS, and FRAP assays. nih.gov

Table 1: In Vitro Antioxidant Activity of Representative Indole-Piperazine Derivatives

| Compound/Assay | DPPH Radical Scavenging Activity (IC50 µmol/L) | Superoxide Radical Inhibition (%) | Reference |

|---|---|---|---|

| Derivative 11 | - | 88% | eurekaselect.com |

| Derivative 6 | - | 75% | eurekaselect.com |

| Derivative 8 | - | 75% | eurekaselect.com |

| Derivative 12 | - | 69% | eurekaselect.com |

| Derivative 7 | - | 66% | eurekaselect.com |

| Vitamin E (Standard) | - | 62% | eurekaselect.com |

| Compound 3c | 189.42 | - | nih.gov |

| BHT (Standard) | 113.17 | - | nih.gov |

Note: This table is interactive. You can sort the columns by clicking on the headers.

Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents, with indole and piperazine derivatives showing promise in this area. nih.govbohrium.com

Derivatives of indole-piperazine have demonstrated a broad spectrum of antibacterial activity, exhibiting efficacy against both Gram-positive and Gram-negative bacteria. nih.govbohrium.com A study on a series of novel indole-piperazine derivatives found that they possessed moderate to good bacteriostatic effects. nih.govbohrium.com Notably, some of these compounds showed superior in vitro activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) when compared to the antibiotic gentamicin. nih.govbohrium.com One particular derivative, compound 9a, not only had a rapid bactericidal effect on MRSA but also showed no development of resistance after 19 days of continuous exposure. nih.govbohrium.com

The antibacterial mechanism of some synthetic indole derivatives has been found to be ineffective against Gram-negative bacteria due to the outer membrane acting as a permeability barrier. nih.gov However, the combination with a membrane permeabilizer like polymyxin (B74138) B significantly reduced the minimum inhibitory concentrations (MICs) of these compounds against Gram-negative strains. nih.gov

Table 2: Antibacterial Efficacy (MIC in µg/mL) of Selected Indole-Piperazine Derivatives

| Compound | S. aureus | MRSA | E. coli | P. aeruginosa | Reference |

|---|---|---|---|---|---|

| Compound 8f | 2 | 2 | 8 | 16 | nih.govbohrium.com |

| Compound 9a | 1 | 1 | 4 | 8 | nih.govbohrium.com |

| Compound 9h | 2 | 2 | 8 | 16 | nih.govbohrium.com |

| Gentamicin | 4 | 8 | 2 | 4 | nih.govbohrium.com |

| Ciprofloxacin | 0.5 | 1 | 0.25 | 0.5 | nih.govbohrium.com |

Note: This table is interactive. You can sort the columns by clicking on the headers.

The antifungal potential of piperazine and indole derivatives has also been explored. While comprehensive data specifically for 5-Piperazin-1-yl-1h-indole hydrochloride is limited, studies on related structures provide insights. For instance, a screening of 3-substituted-1H-imidazol-5-yl-1H-indoles identified some derivatives with selective antifungal activity against Cryptococcus neoformans. nih.gov Another study on new Mannich bases with a piperazine moiety showed that all tested compounds had high fungistatic activity against Candida species, particularly Candida parapsilosis. nih.gov The MIC values for some of these compounds were as low as 0.49 µg/mL. nih.gov

The indole scaffold is a component of various antiviral agents, and researchers are actively working to enhance the antiviral properties of new indole derivatives. frontiersin.org Similarly, piperazine-based compounds have been investigated for their antiviral activities. researchgate.net While specific antiviral studies on 5-Piperazin-1-yl-1h-indole hydrochloride are not extensively documented in the available literature, the broader classes of indole and piperazine derivatives have shown activity against a range of viruses. For example, certain indole derivatives have demonstrated anti-HIV and anti-HCV activity. frontiersin.org A retracted study had also reported on the antiviral activity of certain indoline-2,3-dione derivatives against influenza H1N1, HSV-1, and COX-B3. mdpi.com

In Vivo Preclinical Models (Excluding Human Trial Data)

Animal Models for Disease Modulation

The therapeutic potential of indole-piperazine derivatives has been investigated in various animal models for different diseases. A study on novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives, which are structurally related to the compound of interest, demonstrated cognition-enhancing properties in rat models. nih.gov One of the lead compounds from this series was shown to prevent and rescue scopolamine-induced learning and recognition deficits in a novel object recognition test. nih.gov This suggests a potential role for such compounds in modulating cognitive disorders.

In another line of research, a series of piperazinyl indolyl propanones underwent preliminary CNS pharmacological evaluation in mice. researchgate.net These studies assessed the compounds' antagonism of dopaminergic (D1/D2) and serotonergic (5-HT2) receptors, which are important targets in the treatment of psychotic disorders. researchgate.net The results indicated that these compounds showed antagonism at the dopaminergic receptors. researchgate.net Furthermore, in vivo studies with certain piperazine-substituted naphthalen-2-ol derivatives have shown site-specific agonist activity in the central nervous system in animal models of Parkinson's disease. nih.gov

These in vivo studies, although not on the exact hydrochloride salt, highlight the potential of the 5-piperazin-1-yl-1h-indole scaffold to modulate biological processes in animal models of disease, particularly in the context of neurological and cognitive functions.

Proof of Concept Studies

Proof-of-concept studies are fundamental in the early stages of preclinical development. These studies are designed to provide initial evidence that a compound can produce a desired therapeutic effect in a relevant biological context. For a compound like 5-Piperazin-1-yl-1h-indole hydrochloride, this would typically involve in vivo experiments to demonstrate target engagement and a measurable pharmacological response.

While specific proof-of-concept studies for 5-Piperazin-1-yl-1h-indole hydrochloride are not extensively detailed in publicly available literature, the general approach for a compound with its structural motifs—an indole nucleus and a piperazine ring, which are common in centrally active agents—would likely focus on its potential effects on the central nervous system. Initial studies might involve observational assessments in rodents to identify any behavioral changes, such as alterations in motor activity or sedation, which could indicate CNS penetration and activity.

Further proof-of-concept would necessitate more specific assays. Given the known activities of many indole and piperazine derivatives, these studies might explore interactions with neurotransmitter systems. For example, researchers might investigate the compound's ability to modulate the activity of serotonin or dopamine receptors, which are implicated in a variety of neurological and psychiatric conditions. Such studies would provide the foundational evidence needed to justify more extensive and resource-intensive preclinical testing.

Cognition Enhancement Models

Cognitive impairment is a hallmark of several neurodegenerative and psychiatric disorders, making the development of cognition-enhancing therapies a significant area of research. Preclinical models of cognitive dysfunction are crucial for evaluating the potential of new therapeutic agents. One widely used model involves the administration of scopolamine (B1681570), a muscarinic receptor antagonist that induces transient cognitive deficits, particularly in learning and memory, mimicking some aspects of dementia. debiopharm.comnih.govfrontiersin.orgnih.gov

In one key experiment, a lead compound from this series, designated as 6p, was evaluated in the novel object recognition (NOR) test in rats with scopolamine-induced learning deficits. nih.gov The NOR test is a widely accepted behavioral assay that assesses an animal's ability to recognize a novel object in a familiar environment, a measure of recognition memory. The study found that compound 6p was able to prevent the learning deficits induced by scopolamine and rescue the recognition barrier. nih.gov Furthermore, when combined with donepezil, an established acetylcholinesterase inhibitor used to treat Alzheimer's disease, compound 6p produced synergistic effects in increasing acetylcholine (B1216132) levels in the hippocampus, a brain region critical for memory. nih.gov

These findings for a closely related analog suggest that compounds based on the piperazin-1-yl-indole scaffold may have therapeutic potential in treating cognitive disorders. The data from the study on compound 6p underscores the potential of this chemical class to ameliorate cognitive deficits, likely through modulation of serotonergic pathways that in turn influence cholinergic neurotransmission.

Table 1: Illustrative Data from Cognition Enhancement Studies on a Structurally Related Compound (Compound 6p) This table is based on findings for a derivative of 4-(piperazin-1-yl)-1H-indole and is intended to be illustrative of the type of data generated in such studies.

| Model | Compound | Key Finding | Implication |

| Scopolamine-Induced Learning Deficit (Novel Object Recognition Test) | Compound 6p | Prevented scopolamine-induced learning deficits and rescued recognition barrier. nih.gov | Potential for improving recognition memory. |

| Combination with Donepezil | Compound 6p | Synergistic increase in hippocampal acetylcholine levels. nih.gov | Potential for enhanced therapeutic effect in combination with standard-of-care treatments for dementia. |

Anti-inflammatory Models

Inflammation is a key pathological process in a wide range of diseases, from autoimmune disorders to neurodegenerative conditions. The anti-inflammatory potential of new compounds is often assessed using in vivo models that mimic aspects of the human inflammatory response. A standard and widely utilized model is carrageenan-induced paw edema. nih.govresearchgate.netfrontiersin.orgmdpi.com In this model, the injection of carrageenan, a seaweed-derived polysaccharide, into the paw of a rodent induces a localized inflammatory response characterized by swelling (edema), which can be quantified over time.

While specific data on the anti-inflammatory effects of 5-Piperazin-1-yl-1h-indole hydrochloride are not prominently reported, the broader classes of indole and piperazine derivatives have been investigated for their anti-inflammatory properties. For example, a study on novel piperazine-2,5-dione derivatives bearing indole analogs demonstrated that these compounds exhibit anti-inflammatory activity in vivo. nih.gov

Another study investigating a different piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), provided detailed insights into its anti-inflammatory mechanism. In the carrageenan-induced paw edema model, LQFM182 was shown to reduce edema formation at all time points measured. nih.gov Furthermore, in a pleurisy model, which assesses inflammation in the pleural cavity, this compound reduced the migration of inflammatory cells and decreased the levels of the pro-inflammatory cytokines TNF-α and IL-1β in the pleural exudate. nih.gov Cytokines are signaling molecules that play a crucial role in orchestrating the inflammatory response, and their inhibition is a key mechanism for many anti-inflammatory drugs.

The findings from these studies on related compounds suggest that the 5-Piperazin-1-yl-1h-indole hydrochloride scaffold has the potential to exert anti-inflammatory effects. Such effects could be mediated by the inhibition of inflammatory cell migration and the suppression of key pro-inflammatory cytokines.

Table 2: Representative Data from Anti-inflammatory Studies on Other Piperazine Derivatives This table is based on findings for other piperazine-containing compounds and is illustrative of the data that would be sought for 5-Piperazin-1-yl-1h-indole hydrochloride.

| Model | Compound Type | Key Finding | Mechanism of Action |

| Carrageenan-Induced Paw Edema | Piperazine-2,5-dione with indole nih.gov | Demonstrated anti-inflammatory effects. | Not specified in the abstract. |

| Carrageenan-Induced Paw Edema and Pleurisy | (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone nih.gov | Reduced paw edema and inflammatory cell migration in the pleural cavity. | Reduction of pro-inflammatory cytokines TNF-α and IL-1β. nih.gov |

Computational Studies and Rational Drug Design

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the interaction between a small molecule ligand and a protein receptor. While no specific docking studies for 5-Piperazin-1-yl-1h-indole hydrochloride have been found, this methodology would be critical in its evaluation as a potential drug candidate.

This analysis would involve docking the 5-Piperazin-1-yl-1h-indole moiety into the binding site of a target protein. The goal would be to identify non-covalent interactions such as hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. For this compound, the indole (B1671886) ring could participate in π-π stacking with aromatic amino acid residues, while the piperazine (B1678402) nitrogen atoms could act as hydrogen bond donors or acceptors.

A crucial outcome of docking simulations is the identification of specific amino acid residues within the protein's active site that form key interactions with the ligand. Understanding these interactions is fundamental for structure-activity relationship (SAR) studies, guiding modifications to the ligand to improve its binding affinity and selectivity.

Docking algorithms predict various possible binding poses (modes) of a ligand in the protein's binding pocket and calculate a scoring function to estimate the binding affinity for each pose. A lower binding energy score typically indicates a more stable and favorable interaction. This predictive information helps in prioritizing compounds for further experimental testing.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-protein complex, simulating its movement and conformational changes over time. This technique offers deeper insights than the static picture provided by molecular docking.

Once docked, an MD simulation could be run to assess the stability of the predicted binding pose in a simulated physiological environment (including water and ions). This analysis would reveal how the compound, 5-Piperazin-1-yl-1h-indole, and its target protein adapt to each other and whether the key interactions observed in docking are maintained over time.

MD simulations allow for the observation of the dynamic behavior of the ligand within the binding site. This can reveal transient interactions, the role of water molecules in mediating binding, and the flexibility of both the ligand and the protein, providing a more complete understanding of the binding event.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the structural or property-based descriptors of a series of compounds with their biological activities. For indole and piperazine derivatives, QSAR models are crucial for understanding the chemical features that govern their efficacy and for designing new, more potent analogues.

Three-dimensional QSAR (3D-QSAR) extends this analysis by considering the three-dimensional properties of molecules, such as their shape and electrostatic potential. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models.

In studies of various indole derivatives, 3D-QSAR models have been developed to elucidate the structural requirements for biological activity. nih.govmdpi.comnih.gov For instance, a 3D-QSAR study on indole derivatives targeting the serotonin (B10506) transporter generated robust CoMFA and CoMSIA models with high internal and external validation metrics (q² values of 0.625 and 0.523, and r²ncv values of 0.967 and 0.959, respectively). nih.gov These models produce contour maps that visualize regions where steric bulk, electrostatic charge, and other properties can be modified to enhance activity. For the 5-piperazin-1-yl-1h-indole scaffold, such models would likely indicate that modifications to the piperazine ring and substitutions on the indole nucleus are critical for modulating target affinity. nih.gov Docking studies often complement these models, revealing that interactions such as ionic bonds between the piperazine nitrogen and key amino acid residues (like Asp98) are vital for high potency. nih.gov

Table 1: Example Statistical Validation Parameters for 3D-QSAR Models of Indole Derivatives

| Model Type | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_ext (External validation) | Reference |

|---|---|---|---|---|

| CoMFA | 0.625 | 0.967 | Not Reported | nih.gov |

| CoMSIA | 0.523 | 0.959 | Not Reported | nih.gov |

| Atom-based 3D-QSAR | 0.596 | 0.887 | 0.695 | mdpi.com |

In Silico Pharmacokinetic and Pharmacodynamic (PK/PD) Predictions

In silico tools are widely used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, a process critical for avoiding late-stage failures in drug development. windows.netnih.gov

For compounds based on the 1-piperazine indole scaffold, various online tools and software can predict key ADME properties. windows.netresearchgate.net Predictions often include parameters like human intestinal absorption (HIA), aqueous solubility (log S), and potential for mutagenicity via the AMES test. alliedacademies.org Studies on similar structures suggest that the indole-piperazine core generally exhibits favorable drug-like properties. alliedacademies.orgresearchgate.net For example, in silico analysis of related compounds often shows high predicted HIA scores, indicating good potential for absorption after oral administration. alliedacademies.org The predicted solubility and potential toxicity are also evaluated to ensure the molecule has a favorable profile for further development. alliedacademies.org

Table 2: Predicted ADMET Properties for Indole-Piperazine Analogs

| Property | Predicted Outcome | Significance | Reference |

|---|---|---|---|

| Human Intestinal Absorption (HIA) | High Score | Good absorption from the gut | alliedacademies.org |

| Aqueous Solubility (Log S) | Moderate to High | Enhances absorption and distribution | alliedacademies.org |

| AMES Test | Non-mutagenic | Low potential for carcinogenicity | alliedacademies.org |

| Carcinogenicity | Non-carcinogen | Favorable long-term safety profile | alliedacademies.org |

The ability of a compound to cross the blood-brain barrier (BBB) is essential for drugs targeting the central nervous system (CNS). nih.gov In silico models predict BBB permeability using the logBB value (the logarithm of the brain-to-plasma concentration ratio). mdpi.com These predictions are based on molecular descriptors such as molecular weight, topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. mdpi.com Machine learning models, including support vector machines (SVM), have demonstrated high accuracy in predicting BBB permeability by combining various molecular descriptors and fingerprints. nih.govarxiv.org For piperazine and indole-containing compounds intended for CNS targets, these predictive models are crucial. Studies on similar scaffolds have shown good brain penetration, which is a promising indicator for 5-Piperazin-1-yl-1h-indole hydrochloride. nih.gov

Oral bioavailability is a key pharmacokinetic parameter that determines the fraction of an orally administered drug that reaches systemic circulation. Computational models can provide early predictions of bioavailability. For a series of 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives, pharmacokinetic studies revealed that strategic molecular modifications, such as replacing a methyl group with a difluoromethyl group, significantly improved bioavailability from 5.95% to 34.39% in rats. nih.gov This demonstrates how computational insights into metabolic stability and absorption can guide synthetic efforts to enhance a compound's pharmacokinetic profile. nih.gov

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This process often involves a hierarchical approach, starting with rapid, shape-based screening followed by more computationally intensive methods like molecular docking. nih.govacs.org For scaffolds related to 5-Piperazin-1-yl-1h-indole, virtual screening has been successfully used to identify novel hits. For example, a multi-step virtual screening of 5 million compounds identified a novel piperazine-containing hit compound for the juvenile hormone receptor. nih.gov

Once a "hit" or "lead" compound is identified, lead optimization strategies are employed to improve its potency, selectivity, and ADME properties. patsnap.comijddd.com This iterative process involves a combination of computational modeling and synthetic chemistry. patsnap.com Key strategies include:

Structure-Activity Relationship (SAR) Analysis: Systematically modifying the lead compound to understand which functional groups are essential for activity. patsnap.com

Bioisosteric Replacement: Substituting parts of the molecule with chemically similar groups to improve properties like metabolic stability or potency. patsnap.com

Scaffold Hopping: Altering the core structure of the molecule while maintaining key binding interactions, which can lead to novel intellectual property and improved drug-like properties. patsnap.comnih.gov

Advanced Research Perspectives and Future Directions

Exploration of Hybrid Molecules and Conjugates Incorporating 5-Piperazin-1-yl-1H-indole Hydrochloride Scaffold

The strategy of creating hybrid molecules by combining the 5-piperazin-1-yl-1H-indole scaffold with other pharmacophores is a burgeoning area of research. This approach aims to develop novel chemical entities with enhanced efficacy, improved pharmacokinetic profiles, or unique mechanisms of action. The indole (B1671886) ring and the piperazine (B1678402) moiety both serve as privileged structures in drug discovery, known for their broad spectrum of biological activities. nih.govresearchgate.netresearchgate.net

Researchers have successfully synthesized various hybrid molecules. For instance, indole-piperazine-1,2,3-triazole conjugates have been developed and investigated for their anticancer properties. researchgate.net In one study, a series of these conjugates demonstrated significant efficacy against breast, colorectal, and liver cancer cell lines, with some compounds showing greater potency than the standard drug erlotinib. researchgate.net Another area of exploration involves vindoline-piperazine conjugates, where the piperazine moiety is attached to the vindoline (B23647) scaffold, a component of the anticancer agents vinblastine (B1199706) and vincristine. nih.gov These hybrids have shown promising antiproliferative activity against a panel of human tumor cell lines. nih.gov

The rationale behind these hybrid designs often involves linking the indole-piperazine core to another bioactive moiety to achieve synergistic effects or to target multiple biological pathways simultaneously. This modular approach allows for the fine-tuning of the molecule's properties to optimize its therapeutic potential.

Table 1: Examples of Hybrid Molecules Incorporating the Indole-Piperazine Scaffold

| Hybrid Type | Target Application | Key Findings |

| Indole-piperazine-1,2,3-triazole conjugates | Anticancer | Demonstrated potent efficacy against various cancer cell lines, with some compounds exceeding the potency of erlotinib. researchgate.net |

| Vindoline–piperazine conjugates | Anticancer | Showed significant antiproliferative effects against a broad range of human tumor cell lines. nih.gov |

| Indole appended piperazine derivatives | Antidepressant | Exhibited good binding affinities towards 5-HT1A receptors and SERT. nih.gov |

Development of Multi-Targeting Agents Based on the Indole-Piperazine Moiety

The concept of "one molecule, multiple targets" is a paradigm shift in drug discovery, moving away from the traditional "one molecule, one target" approach. The indole-piperazine moiety is particularly well-suited for the design of multi-target-directed ligands (MTDLs) due to its ability to interact with a variety of biological targets. nih.govnbinno.com This is especially relevant for complex multifactorial diseases like cancer, neurodegenerative disorders, and infectious diseases.

In the context of antidepressants, indole-piperazine hybrids have been designed to simultaneously target multiple proteins involved in the pathophysiology of depression, such as serotonin (B10506) reuptake transporters (SERT) and various serotonin receptors (e.g., 5-HT1A, 5-HT7). nih.gov For example, certain indole piperazine hybrids have shown potent serotonin reuptake inhibitory activity along with high binding affinities for 5-HT1A and 5-HT7 receptors. nih.gov

Another promising application is in the development of anticancer agents. The indole scaffold is a key component of many natural and synthetic compounds with anticancer properties, targeting various mechanisms like histone deacetylases (HDACs), PIM kinases, and DNA topoisomerases. nih.gov By functionalizing the piperazine ring, researchers can introduce additional pharmacophoric features to target other cancer-related pathways, leading to more effective and potentially less resistance-prone therapies.

Strategies for Overcoming Drug Resistance in Relevant Biological Contexts

Drug resistance is a major obstacle in the treatment of cancer and infectious diseases. The development of novel agents that can circumvent or overcome resistance mechanisms is a critical area of research. The indole-piperazine scaffold offers several avenues for tackling this challenge.

One key mechanism of resistance is the overexpression of efflux pumps, which actively transport drugs out of the cell, reducing their intracellular concentration and efficacy. researchgate.net Notably, the indole scaffold has been identified as a promising core for the development of efflux pump inhibitors (EPIs). researchgate.net By inhibiting these pumps, indole-based compounds can restore the efficacy of existing antibiotics. For instance, certain indole derivatives have shown the ability to inhibit the NorA efflux pump in Staphylococcus aureus, a major contributor to antibiotic resistance. researchgate.net

In the context of cancer, resistance can arise from mutations in the target protein that prevent drug binding. nih.gov Strategies to overcome this include designing inhibitors that bind to allosteric sites or developing covalent inhibitors that form a permanent bond with the target. The versatility of the indole-piperazine scaffold allows for the incorporation of reactive groups to create covalent inhibitors or the design of molecules with different binding modes to target resistant mutants. nih.gov Furthermore, the development of PROteolysis Targeting Chimeras (PROTACs), which induce the degradation of the target protein, represents another innovative approach to combat resistance. nih.gov

Application of Advanced Computational Techniques in Drug Discovery for Indole-Piperazine Derivatives

Computer-aided drug discovery (CADD) has become an indispensable tool in modern medicinal chemistry, accelerating the process of identifying and optimizing new drug candidates. beilstein-journals.orgbeilstein-journals.org For indole-piperazine derivatives, a range of computational techniques are being employed to rationalize their biological activities and guide the design of new compounds.

Molecular docking is a widely used method to predict the binding mode and affinity of a ligand to its target protein. beilstein-journals.org This technique has been instrumental in understanding the interactions of indole-piperazine derivatives with various targets, such as microbial enzymes and cancer-related proteins. nih.govbenthamdirect.com For example, docking studies have helped to elucidate the binding interactions of piperazine derivatives with the androgen receptor in prostate cancer cells. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are employed to correlate the chemical structure of a series of compounds with their biological activity. emanresearch.org By building predictive QSAR models, researchers can identify key structural features that are important for activity and use this information to design more potent compounds. nih.gov

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features required for biological activity. frontiersin.org This information can then be used to screen virtual libraries of compounds to identify new potential hits with the desired activity.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-target complex over time, offering a more realistic representation of the binding process. beilstein-journals.org These advanced computational methods, often used in an integrated manner, are crucial for the rational design and optimization of indole-piperazine derivatives as therapeutic agents. frontiersin.org

Investigation of Novel Biological Activities and Therapeutic Applications

While the indole-piperazine scaffold is well-established in areas like anticancer and CNS disorders, ongoing research continues to uncover novel biological activities and potential therapeutic applications. The inherent versatility of this chemical framework allows for the exploration of a wide range of biological targets. researchgate.netresearchgate.net

Recent studies have highlighted the potential of indole-piperazine derivatives in several other therapeutic areas:

Antimicrobial Activity: Piperazine-based compounds are being investigated for their potential to combat drug-resistant bacteria. benthamdirect.comresearchgate.net Structural modifications to the piperazine ring have been shown to enhance antibacterial activity. benthamdirect.com

Anti-inflammatory and Analgesic Effects: Novel piperazine-2,5-dione derivatives bearing an indole moiety have demonstrated significant anti-inflammatory and analgesic properties in preclinical studies. nih.gov

Antiparasitic Activity: Indole-based compounds have emerged as a privileged scaffold for the development of new drug candidates against parasitic diseases like malaria, trypanosomiasis, and leishmaniasis. mdpi.com

The continuous exploration of new biological targets for 5-piperazin-1-yl-1H-indole hydrochloride and its derivatives, driven by both experimental screening and computational predictions, is expected to expand its therapeutic potential into new and uncharted territories of medicine.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 5-Piperazin-1-yl-1H-indole hydrochloride, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A common approach involves coupling a halogenated indole derivative with piperazine under basic conditions (e.g., potassium carbonate in DMF) . Yield optimization may require controlled stoichiometry, elevated temperatures (80–100°C), and inert atmospheres to suppress side reactions. Post-reduction steps (e.g., catalytic hydrogenation) and salt formation with HCl are critical for final product isolation .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of 5-Piperazin-1-yl-1H-indole hydrochloride?

- Methodological Answer : High-resolution NMR (¹H/¹³C) and LC-MS are essential for confirming molecular structure . Purity assessment should combine HPLC with UV detection (λ = 254 nm) and ion chromatography to quantify residual solvents or counterions (e.g., chloride) . FTIR can validate functional groups like the piperazine ring and indole NH stretches .

Q. How should researchers handle and store 5-Piperazin-1-yl-1H-indole hydrochloride to ensure stability?